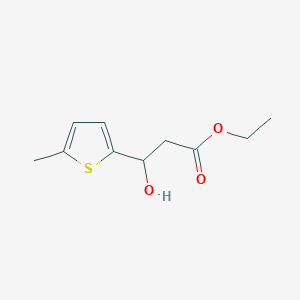
Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate is an organic compound that belongs to the class of esters It features a thienyl group, which is a sulfur-containing heterocycle, attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate typically involves the esterification of 3-Hydroxy-3-(5-methyl-2-thienyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or thienyl group, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can be employed under basic conditions.
Major Products:
Oxidation: Formation of 3-oxo-3-(5-methyl-2-thienyl)propanoate or 3-carboxy-3-(5-methyl-2-thienyl)propanoate.
Reduction: Formation of 3-hydroxy-3-(5-methyl-2-thienyl)propanol.
Substitution: Various substituted esters or thienyl derivatives.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate involves its interaction with specific molecular targets and pathways. The thienyl group can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The ester functionality allows for hydrolysis, releasing the active hydroxy acid, which can further interact with biological systems.
Comparison with Similar Compounds
Ethyl 3-Hydroxy-3-(2-thienyl)propanoate: Similar structure but lacks the methyl group on the thienyl ring.
Ethyl 3-Hydroxy-3-(4-methyl-2-thienyl)propanoate: Similar structure with the methyl group in a different position on the thienyl ring.
Ethyl 3-Hydroxy-3-(5-ethyl-2-thienyl)propanoate: Similar structure with an ethyl group instead of a methyl group on the thienyl ring.
Uniqueness: Ethyl 3-Hydroxy-3-(5-methyl-2-thienyl)propanoate is unique due to the specific positioning of the methyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C10H14O3S |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(5-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C10H14O3S/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5,8,11H,3,6H2,1-2H3 |
InChI Key |
CMJDFRPPFNRQBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(S1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















